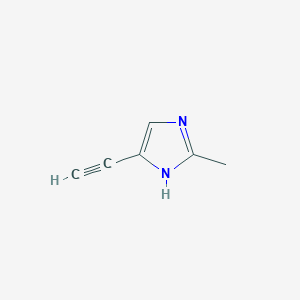

4-ethynyl-2-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2 |

|---|---|

Molecular Weight |

106.13 g/mol |

IUPAC Name |

5-ethynyl-2-methyl-1H-imidazole |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-7-5(2)8-6/h1,4H,2H3,(H,7,8) |

InChI Key |

PQLPNFNMYKSZGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1)C#C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Ethynyl 2 Methyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity and environment can be constructed.

The ¹H NMR spectrum of 4-ethynyl-2-methyl-1H-imidazole is expected to reveal distinct signals corresponding to each type of proton in the molecule. The imidazole (B134444) ring itself has one proton (H5), which would likely appear as a singlet. The methyl group protons at position 2 would also present as a singlet, typically in the upfield region. The ethynyl (B1212043) proton is a key feature and would appear as a singlet at a characteristic downfield shift. The N-H proton of the imidazole ring often shows a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

For a related compound, 1-(4-ethynylphenyl)-2-methyl-1H-imidazole, the methyl group protons show a singlet at approximately 2.5 ppm. In other imidazole derivatives, the imidazole ring protons have been observed in the range of 7.0-8.0 ppm. researchgate.netrsc.org Based on these analogs, a predicted ¹H NMR data table for this compound is presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 10.0 - 12.0 | broad singlet |

| C5-H | ~7.0 | singlet |

| Ethynyl-H | ~3.0 | singlet |

| C2-CH₃ | ~2.4 | singlet |

Note: Predicted values are based on general principles and data from similar compounds.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. In this compound, we expect to see signals for the two imidazole ring carbons (C2 and C4, which are quaternary, and C5), the methyl carbon, and the two ethynyl carbons. The chemical shifts of the imidazole ring carbons are typically found in the range of 115-145 ppm. researchgate.net For a similar structure, the ethynyl carbons have been noted to appear between 80-90 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C4 | ~135 |

| C5 | ~115 |

| Ethynyl C (quaternary) | ~85 |

| Ethynyl C-H | ~75 |

| C2-CH₃ | ~14 |

Note: Predicted values are based on general principles and data from similar compounds.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, significant COSY correlations are not expected as most protons are predicted to be singlets. However, it would confirm the absence of proton-proton coupling between the methyl, imidazole, and ethynyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be crucial for assigning the signals for C5-H, the ethynyl C-H, and the methyl C-H. For instance, the proton signal at ~7.0 ppm would correlate with the carbon signal at ~115 ppm, confirming the C5 position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations would include:

The methyl protons (~2.4 ppm) showing a correlation to the C2 carbon (~145 ppm).

The imidazole proton H5 (~7.0 ppm) showing correlations to C4 (~135 ppm) and potentially C2.

The ethynyl proton (~3.0 ppm) showing a correlation to the quaternary ethynyl carbon (~85 ppm) and the C4 carbon of the imidazole ring (~135 ppm).

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A sharp, weak band around 3300 cm⁻¹ would be indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium band in the 2100-2140 cm⁻¹ region. The N-H stretching vibration of the imidazole ring would be observed as a broad band in the range of 3100-3400 cm⁻¹. The C-H stretching of the methyl and imidazole ring would be found just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1500-1650 cm⁻¹ region.

Table 3: Predicted FT-IR Characteristic Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (imidazole) | 3100 - 3400 | Broad, Medium |

| ≡C-H stretch (alkyne) | ~3300 | Sharp, Weak |

| C-H stretch (aromatic/methyl) | 2900 - 3100 | Medium |

| C≡C stretch (alkyne) | 2100 - 2140 | Weak to Medium |

| C=N / C=C stretch (imidazole) | 1500 - 1650 | Medium to Strong |

Note: Predicted values are based on general principles and data from similar compounds.

Raman spectroscopy provides complementary information to FT-IR. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong and sharp signal in the Raman spectrum in the 2100-2140 cm⁻¹ range. This is often a more prominent feature in the Raman spectrum than in the IR. The symmetric breathing vibrations of the imidazole ring would also give rise to characteristic bands. The C-H stretching vibrations would also be visible. The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the mass-to-charge ratio of ionized molecules, providing direct evidence of a compound's molecular weight and elemental composition.

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₆H₆N₂. The theoretical exact mass can be calculated by summing the masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074).

Calculated Exact Mass for C₆H₆N₂: (6 * 12.000000) + (6 * 1.007825) + (2 * 14.003074) = 106.053148 Da

While direct experimental HRMS data for this specific compound is not widely published, data for structurally similar compounds, such as 2-ethynyl-1-methyl-1H-imidazole (C₆H₆N₂), corroborates this expected mass. guidechem.com The high-resolution measurement would distinguish the compound's molecular formula from other possible formulas with the same nominal mass.

Electron Impact (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern serves as a molecular fingerprint, offering valuable structural information. While a specific spectrum for this compound is not available, its fragmentation can be predicted based on the established behavior of substituted imidazoles and alkynes. researchgate.netmiamioh.edu

Upon ionization, the molecular ion peak [M]⁺• at m/z = 106 would be prominent. Key fragmentation pathways for imidazoles involve the cleavage of the ring. researchgate.net A characteristic fragmentation pathway for the imidazole ring is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z = 79. Another common fragmentation involves the cleavage of the methyl group, leading to an [M-15]⁺ ion at m/z = 91. The ethynyl group can also influence fragmentation, potentially through rearrangements or cleavage.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula | Description |

|---|---|---|---|

| 106 | [M]⁺• | [C₆H₆N₂]⁺• | Molecular Ion |

| 105 | [M-H]⁺ | [C₆H₅N₂]⁺ | Loss of a hydrogen atom |

| 91 | [M-CH₃]⁺ | [C₅H₃N₂]⁺ | Loss of a methyl radical |

| 79 | [M-HCN]⁺• | [C₅H₅N]⁺• | Loss of neutral hydrogen cyanide from the ring |

This table is based on theoretical fragmentation patterns and data from related imidazole compounds. researchgate.netmiamioh.edu

X-ray Diffraction Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise data on its geometry and intermolecular interactions.

The precise bond lengths and angles define the molecular framework. Based on data from numerous imidazole-containing crystal structures, a reliable model of these parameters for this compound can be constructed. semanticscholar.orgresearchgate.netresearchgate.net The C-N and C-C bonds within the imidazole ring will exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system. The C≡C triple bond of the ethynyl group is expected to be approximately 1.20 Å.

Table 2: Expected Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-C2 | ~1.36 Å | |

| C2-N3 | ~1.33 Å | |

| N3-C4 | ~1.38 Å | |

| C4-C5 | ~1.36 Å | |

| C5-N1 | ~1.38 Å | |

| C2-C(methyl) | ~1.49 Å | |

| C4-C(ethynyl) | ~1.43 Å | |

| C≡C | ~1.20 Å | |

| Bond Angles (º) | ||

| C5-N1-C2 | ~108° | |

| N1-C2-N3 | ~110° | |

| C2-N3-C4 | ~108° | |

| N3-C4-C5 | ~106° | |

| C4-C5-N1 | ~108° |

Note: These values are representative and compiled from crystallographic data of similar imidazole derivatives. semanticscholar.orgresearchgate.net

The crystal packing of this compound is dictated by intermolecular forces. The presence of the N-H group (a hydrogen bond donor) and the sp²-hybridized nitrogen at position 3 (a hydrogen bond acceptor) makes strong N-H···N hydrogen bonding the primary interaction governing supramolecular assembly. nih.govmpg.de This typically leads to the formation of infinite chains or tapes of molecules within the crystal lattice. mdpi.com

In addition to this primary interaction, weaker C-H···N or C-H···π interactions may further stabilize the crystal structure. Furthermore, π-π stacking interactions between the planar imidazole rings are expected. nih.gov Theoretical studies have shown that ethynyl substituents can enhance π-π stacking affinity, suggesting that the ethynyl group in this molecule may contribute favorably to these interactions. nih.gov The interplay of these forces—strong hydrogen bonds and weaker stacking and van der Waals interactions—determines the final, tightly packed, three-dimensional crystal architecture.

Theoretical and Computational Investigations of 4 Ethynyl 2 Methyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from the ground up, using the principles of quantum mechanics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-ethynyl-2-methyl-1H-imidazole, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation.

These calculations can predict key structural parameters. For instance, in related benzimidazole (B57391) derivatives, DFT has been used to calculate the bond lengths of carbonyl and imine functionalities, showing how they are influenced by different substituents. mdpi.com Similar calculations for this compound would yield precise bond lengths and angles for the imidazole (B134444) ring, the methyl group, and the ethynyl (B1212043) substituent, providing a detailed structural map. The optimization process establishes the foundational geometry upon which other properties are calculated. nih.gov

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and softer nature. researchgate.net Conversely, a large gap implies high stability. researchgate.net For imidazole derivatives, the HOMO-LUMO gap has been shown to decrease with certain substitutions, making the transfer of electrons easier. researchgate.net DFT calculations are a primary method for determining the energies of these orbitals and the resulting gap, which is crucial for predicting how this compound will behave in chemical reactions. nih.gov

Table 1: Illustrative Frontier Orbital Data for Imidazole Derivatives Note: This table presents typical data for related imidazole compounds to illustrate the concept, as specific experimental or calculated values for this compound are not available in the provided sources.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Imidazole (IM) | -6.65 | -0.38 | 6.27 |

| 2-Methyl-imidazole (MIM) | -6.50 | -0.32 | 6.18 |

Data derived from studies on similar imidazole compounds. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by studying the interactions between filled and vacant orbitals. acadpubl.eu This method interprets the complex, delocalized molecular wavefunctions in terms of localized bonds and lone pairs, which aligns more closely with intuitive chemical concepts.

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution from the perspective of an approaching reagent.

Different colors on the MESP map indicate regions of varying potential. Typically, red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions are neutral. For similar heterocyclic systems, MESP analysis has been used to identify electrophilic centers, such as N-H groups. researchgate.net An MESP analysis of this compound would identify the electron-rich nitrogen atoms of the imidazole ring and the π-system of the ethynyl group as potential sites for electrophilic interaction, while highlighting the hydrogen on the nitrogen as an electron-poor site.

Molecular Dynamics Simulations

While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations study the movement of atoms and molecules over time, providing insights into dynamic processes.

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules, this is crucial for understanding their behavior. In related imidazole derivatives, potential energy scans along rotatable bonds have been performed to identify the most stable conformer. nih.gov

A key aspect for this compound is the phenomenon of tautomerism. The imidazole ring can exist in two tautomeric forms, with the hydrogen atom attached to either the N1 or N3 nitrogen. These forms are in equilibrium. Computational studies on similar nitroimidazoles have investigated the energy differences between tautomers, indicating that they can coexist. mdpi.com Molecular dynamics simulations can model the conversion between the 1H- and 3H-tautomers of this compound, determining the energy barrier for this proton transfer and predicting the equilibrium population of each tautomer under various conditions.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule like this compound. Computational chemistry provides powerful tools to model these interactions, primarily through implicit and explicit solvent models.

Implicit Solvation Models:

Implicit models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are computationally efficient methods for estimating the effects of a solvent. These models represent the solvent as a continuous medium with a defined dielectric constant. By placing the solute molecule within a cavity in this continuum, it is possible to calculate the electrostatic interactions between the solute and the solvent.

For this compound, these calculations would likely show a stabilization of the molecule in polar solvents due to its polar nature, arising from the nitrogen atoms in the imidazole ring. The dipole moment of the molecule would be expected to increase with the polarity of the solvent. This, in turn, can affect the bond lengths and angles of the molecule. For instance, bonds with a higher degree of charge separation might be slightly elongated in a polar solvent.

Explicit Solvation Models:

Explicit solvation models provide a more detailed and accurate picture by considering individual solvent molecules. This approach typically involves molecular dynamics (MD) or Monte Carlo (MC) simulations. A number of solvent molecules are placed around the solute, and their interactions are calculated based on force fields.

These simulations could reveal specific hydrogen bonding interactions between the N-H proton of the imidazole ring and solvent molecules like water or alcohols. The ethynyl group, while generally less prone to hydrogen bonding than the imidazole ring, could also exhibit weak interactions with certain solvents. Understanding these specific interactions is crucial for predicting how the solvent might influence reaction pathways, for example, by stabilizing transition states.

Prediction of Spectroscopic Parameters, e.g., NMR Chemical Shifts, IR Frequencies

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. This method calculates the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, calculations would provide predicted ¹H and ¹³C NMR chemical shifts. The chemical environment of each atom dictates its predicted shift. For example, the protons on the imidazole ring would have distinct shifts from the methyl group protons and the acetylenic proton. The carbon atoms of the imidazole ring, the methyl group, and the ethynyl group would also each have characteristic predicted chemical shifts. Discrepancies between predicted and experimental spectra can often be reconciled by considering solvent effects or the presence of different tautomers.

IR Frequencies:

The calculation of infrared (IR) frequencies involves determining the vibrational modes of the molecule. After optimizing the molecular geometry using DFT, a frequency calculation is performed. This provides a set of vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the computational method.

For this compound, the predicted IR spectrum would show characteristic peaks for the various functional groups. Key vibrational modes would include the N-H stretch of the imidazole ring, the C≡C stretch of the ethynyl group, C-H stretches of the methyl group and the aromatic ring, and various C-N and C-C stretching and bending modes within the imidazole ring.

A hypothetical data table for predicted spectroscopic parameters is presented below to illustrate the expected output of such calculations. Please note that these are representative values and not the result of actual computations on this compound.

| Parameter | Predicted Value |

| ¹H NMR Shift (imidazole CH) | 7.0-8.0 ppm |

| ¹H NMR Shift (methyl) | 2.2-2.8 ppm |

| ¹H NMR Shift (ethynyl H) | 3.0-3.5 ppm |

| ¹³C NMR Shift (imidazole C) | 115-145 ppm |

| ¹³C NMR Shift (methyl C) | 15-25 ppm |

| ¹³C NMR Shift (ethynyl C) | 70-90 ppm |

| IR Frequency (N-H stretch) | 3100-3300 cm⁻¹ |

| IR Frequency (C≡C stretch) | 2100-2150 cm⁻¹ |

| IR Frequency (C-H stretch, methyl) | 2900-3000 cm⁻¹ |

Computational Studies on Reactivity Pathways and Reaction Mechanisms

Theoretical calculations are instrumental in elucidating the reactivity of molecules and the mechanisms of their reactions. For this compound, computational studies could explore various potential reactions, such as electrophilic substitution on the imidazole ring, addition reactions to the ethynyl group, and metal-catalyzed cross-coupling reactions.

Frontier Molecular Orbital (FMO) Theory:

A fundamental approach to understanding reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of the molecule that are most likely to donate electrons (nucleophilic sites), while the LUMO points to regions that are most likely to accept electrons (electrophilic sites). For this compound, the HOMO is likely to be located on the imidazole ring, making it susceptible to attack by electrophiles. The LUMO might be distributed over the ethynyl group and the imidazole ring.

Reactivity Indices:

DFT provides a range of reactivity descriptors, such as the Fukui functions and the dual descriptor, which offer a more quantitative measure of local reactivity. These indices can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Transition State Theory:

By applying these powerful computational tools, a detailed understanding of the chemical behavior of this compound can be achieved, guiding its potential applications in various fields of chemistry.

Chemical Reactivity and Functionalization of 4 Ethynyl 2 Methyl 1h Imidazole

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group, a carbon-carbon triple bond, is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

The terminal alkyne of 4-ethynyl-2-methyl-1H-imidazole can undergo oxidative coupling reactions, most notably the Glaser coupling, to form symmetric diynes. This reaction typically utilizes a copper(I) salt, such as copper(I) chloride or bromide, in the presence of an oxidant like air or oxygen and a base, often ammonia. The Hay coupling, a variation of the Glaser coupling, employs a TMEDA complex of copper(I) chloride, which activates the terminal alkyne for oxidation.

These reactions proceed through the formation of a copper(I)-alkyne complex. The oxidative coupling of terminal alkynes is a well-established method for the synthesis of 1,3-diynes and has been applied in the creation of various organic materials and natural products. For instance, the Hay coupling of trimethylsilylacetylene (B32187) yields the corresponding butadiyne derivative. While specific examples with this compound are not extensively documented in readily available literature, the general principles of these reactions are applicable.

Another potential oxidative transformation involves the palladium-catalyzed oxidative coupling of the imidazole (B134444) C-H bond with other heteroarenes, a reaction that proceeds via C-H activation.

| Reaction Name | Catalyst System | Oxidant | Typical Product |

| Glaser Coupling | Copper(I) salt (e.g., CuCl, CuBr) | Air/Oxygen | Symmetrical 1,3-diyne |

| Hay Coupling | TMEDA complex of CuCl | Air/Oxygen | Symmetrical 1,3-diyne |

| Eglinton Reaction | Copper(II) salt (e.g., Cu(OAc)₂) | - | Symmetrical 1,3-diyne |

The ethynyl group of this compound can be fully or partially reduced through various hydrogenation methods. Complete hydrogenation to an ethyl group can be achieved using a platinum, palladium, or nickel catalyst, often dispersed on carbon (Pd/C), with two equivalents of hydrogen gas. This reaction proceeds through an alkene intermediate but typically results in the fully saturated alkane.

Selective semi-hydrogenation to an alkene is also possible and can yield either the cis or trans isomer depending on the chosen reagents. The Lindlar catalyst, a deactivated palladium catalyst, is commonly used for the syn-addition of hydrogen, leading to the formation of a cis-alkene. In contrast, a dissolving metal reduction, using sodium or lithium metal in liquid ammonia, proceeds through a radical anion mechanism and results in the anti-addition of hydrogen, yielding a trans-alkene. More recent methods, such as the use of imidazolyl amino molybdenum cluster sulfides, have shown high selectivity for the formation of (Z)-alkenes from internal alkynes.

| Reagents and Conditions | Product Stereochemistry | Resulting Functional Group |

| H₂, Pd/C | Not applicable | Alkane |

| H₂, Lindlar's catalyst | cis | Alkene |

| Na or Li, liquid NH₃ | trans | Alkene |

| Imidazolyl amino molybdenum cluster sulfides, H₂ | cis (Z) | Alkene |

The electron-rich triple bond of the ethynyl group is susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Addition: Nucleophiles can add to the alkyne, and the regioselectivity of this addition can be influenced by the presence of the imidazole ring. An important example is the hydroamination reaction, where an amine adds across the triple bond. An imidazole-selective intermolecular hydroamination has been reported to proceed under mild, physiological conditions in an exclusively regioselective and stereoselective manner. In the context of activated alkynes, the 1,4-conjugate addition, or Michael addition, of nucleophiles is a common and efficient transformation. The reactivity of the alkyne towards nucleophilic attack can be enhanced by quaternization of a nitrogen atom in the heterocyclic ring, which increases the electron-withdrawing character of the ring system.

Electrophilic Addition: The ethynyl group can also undergo electrophilic addition reactions. The mechanism generally involves the formation of a vinyl carbocation intermediate. Common electrophilic additions include hydrohalogenation (addition of HX) and hydration. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the alkyne.

The terminal ethynyl group of this compound makes it an ideal participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097). The use of a copper(I) catalyst dramatically accelerates the reaction compared to the uncatalyzed Huisgen cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide catalyzed by palladium and copper, is another important reaction in this context, though it forms a C-C bond rather than a triazole ring.

Reactivity of the Imidazole Ring

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which influence its reactivity towards electrophilic substitution.

The imidazole ring is generally susceptible to electrophilic attack. The position of substitution is directed by the existing substituents on the ring. In this compound, the 2-methyl group is an electron-donating group, while the 4-ethynyl group is generally considered to be electron-withdrawing.

Nitration: The nitration of 2-methylimidazole (B133640) typically occurs at the 5-position to produce 2-methyl-5-nitroimidazole. This reaction is usually carried out using a mixture of nitric acid and sulfuric acid. Various methods have been developed to control the reaction, which can be vigorous. These include the addition of the reaction product as an inhibitor or carrying out the reaction in stages at different temperatures.

Halogenation: The halogenation of imidazoles can be achieved using various halogenating agents. For instance, 2-methylimidazole can be chlorinated to yield a mixture of 1-butyl-2-methyl-4-chloroimidazole, 1-butyl-2-methyl-5-chloroimidazole, and 1-butyl-2-methyl-4,5-dichloroimidazole when reacted under specific conditions. Theoretical studies on the halogenation of imidazole suggest a mechanism that may involve the initial formation of an N-halo derivative followed by migration of the halogen to a carbon atom. The presence of the methyl and ethynyl groups on the imidazole ring of the target compound will influence the regioselectivity of halogenation.

| Reaction | Reagents | Typical Product(s) for 2-Methylimidazole |

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-5-nitroimidazole |

| Chlorination | Alkali metal hypochlorite, Quaternary ammonium (B1175870) salt catalyst | Mixture of chloro-substituted 2-methylimidazoles |

Nucleophilic Attack on the Imidazole Core

The imidazole ring is an electron-rich aromatic system and is generally resistant to direct nucleophilic aromatic substitution. For a nucleophilic attack to occur, the ring typically requires activation by potent electron-withdrawing groups. In this compound, the reactivity of the imidazole core towards nucleophiles is influenced by the electronic effects of its substituents. The 2-methyl group is weakly electron-donating, which slightly increases the electron density of the ring, further disfavoring nucleophilic attack. Conversely, the 4-ethynyl group exerts a mild electron-withdrawing effect, which could marginally increase the electrophilicity of the ring carbons.

Nucleophilic substitution reactions on the imidazole ring, when they do occur, often proceed through an addition-elimination mechanism. youtube.comyoutube.com In this process, a strong nucleophile attacks a carbon atom of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of a leaving group restores the aromaticity of the ring. For this to be feasible on this compound, a suitable leaving group (such as a halogen) would need to be present on the ring, typically at the C2, C4, or C5 position. For instance, studies on halogenoimidazoles have shown that a bromine atom can be displaced by various nucleophiles, with the position of substitution being dependent on the N-protecting group and the specific nucleophile used. rsc.org

Protonation and Deprotonation Behavior (Acidity/Basicity)

The imidazole ring is amphoteric, meaning it can function as both an acid and a base. youtube.comnih.gov This dual reactivity is a hallmark of its chemical nature, allowing its optical and electronic properties to be tuned by altering the pH. researchgate.net

Basicity and Protonation: The basicity of the imidazole ring arises from the pyridine-like nitrogen atom (N-3), which has a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. stackexchange.com This lone pair is readily available to accept a proton. stackexchange.com Protonation at this site results in the formation of a stable, aromatic imidazolium (B1220033) cation where the positive charge is delocalized across the ring. youtube.com Ab initio studies on gaseous imidazole confirm that protonation occurs almost exclusively at the N-3 nitrogen, which is the most energetically favorable site. nih.gov The methyl group at the C-2 position in this compound has a slight electron-donating inductive effect, which can increase the electron density at the N-3 position, thereby enhancing its basicity compared to unsubstituted imidazole.

Acidity and Deprotonation: The acidity of the imidazole ring is attributed to the proton attached to the pyrrole-like nitrogen atom (N-1). stackexchange.com The lone pair of this nitrogen is a crucial component of the 6π-electron system that confers aromaticity to the ring. stackexchange.com In the presence of a strong base, the N-1 proton can be abstracted to form an imidazolate anion. stackexchange.com Unsubstituted imidazole has a pKa of approximately 14, making it more acidic than alcohols but less acidic than phenols. youtube.com The ethynyl group at the C-4 position is electron-withdrawing, which can help to stabilize the resulting negative charge on the imidazolate anion, thus increasing the acidity of the N-1 proton relative to unsubstituted imidazole.

| Position of Protonation | Proton Affinity (kJ/mol) | Notes |

|---|---|---|

| N-3 (Pyridine-like Nitrogen) | 941 | The most favorable site for protonation, yielding a stable aromatic cation. |

| C-4 | 804 | Significantly less favorable than N-3 protonation. |

| C-2 | 791 | Protonation at carbon disrupts the aromatic system. |

| C-5 | 791 | Similar in energy to C-2 protonation. |

| N-1 (Pyrrole-like Nitrogen) | 724 | The least favorable site for protonation due to involvement of the lone pair in aromaticity. |

Synthetic Transformations Leading to Diverse Derivatives

The presence of the terminal alkyne (ethynyl group) is the key to the synthetic utility of this compound, allowing for a wide array of transformations to produce diverse molecular architectures.

Formation of Conjugates and Hybrid Molecules

The terminal ethynyl group of this compound is an ideal handle for "click chemistry," a set of reactions known for their high efficiency, reliability, and biocompatibility. nih.gov The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govtennessee.edu

In this reaction, the ethynyl group of this compound reacts with an organic azide (R-N₃) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally versatile and has been widely used to link imidazole scaffolds to other molecules, including biomolecules, fluorescent tags, and other heterocyclic systems, to create novel hybrid molecules. nih.gov For example, new hybrid motifs of 4-nitroimidazole (B12731) have been synthesized by reacting a propargyl-piperazinyl-nitroimidazole scaffold with various azides via click chemistry. nih.gov

Beyond click chemistry, the imidazole core can be incorporated into hybrid structures through more traditional synthetic methods. For instance, condensation reactions can be employed to link the imidazole moiety to other pharmacologically active precursors. The synthesis of hybrid molecules containing imidazole and other heterocycles like 1,3,4-thiadiazole (B1197879) or thiazole (B1198619) has been reported, often involving the formation of amide or other linker bonds. mdpi.commdpi.comnih.gov

Polymerization and Oligomerization via Ethynyl Linkages

The bifunctional nature of this compound, possessing a polymerizable ethynyl group and a functional imidazole core, makes it a valuable monomer for the synthesis of advanced polymers and oligomers. The ethynyl group can participate in various polymerization reactions, leading to materials with tailored properties.

One major pathway for polymerization is through repeated click reactions (CuAAC). When reacted with a molecule containing two or more azide groups (a diazide or polyazide), this compound can undergo step-growth polymerization to produce polymers featuring repeating triazole-imidazole units in the main chain. This approach allows for the creation of well-defined polymer structures with the imidazole functionality regularly spaced along the backbone.

Furthermore, the ethynyl group itself can be polymerized through other mechanisms, such as transition-metal-catalyzed polymerization, to form polyacetylene-type structures. These polymers would feature a conjugated backbone with pendant 2-methyl-1H-imidazole groups. The imidazole units can impart specific properties to the polymer, such as pH-responsiveness, metal-coordinating ability, or catalytic activity. The incorporation of imidazole derivatives into organic-inorganic hybrid materials can also result in the formation of polymeric matrices with combined advantages from both components. researchgate.net

Coordination Chemistry and Metal Complexes of 4 Ethynyl 2 Methyl 1h Imidazole

Ligand Properties and Coordination Modes

The unique structural features of 4-ethynyl-2-methyl-1H-imidazole, namely the imidazole (B134444) ring and the ethynyl (B1212043) substituent, dictate its properties as a ligand in coordination chemistry. The imidazole moiety provides a primary coordination site, while the ethynyl group can participate in further interactions, leading to a variety of coordination modes.

Nitrogen Atom Coordination to Transition Metals, e.g., Zn(II), Cu(II), Ru(II)

The most prevalent coordination mode for imidazole-based ligands involves the donation of the lone pair of electrons from the sp²-hybridized nitrogen atom (N3) to a metal center. wikipedia.orgajol.info This interaction is a classic example of a sigma-donor bond. The basicity of this nitrogen atom, which is intermediate between that of pyridine (B92270) and ammonia, allows for the formation of stable complexes with a wide range of transition metals, including but not limited to zinc(II), copper(II), and ruthenium(II). wikipedia.orgnih.gov

In the case of this compound, the presence of a methyl group at the 2-position can introduce steric hindrance that may influence the coordination geometry and the stability of the resulting complex. However, numerous studies on 2-methylimidazole (B133640) complexes with metals like Zn(II) have shown the formation of stable tetrahedral complexes. nih.gov For instance, complexes with the general formula [ZnX₂(2-MeIm)₂] (where X is a halide) have been synthesized and structurally characterized. nih.gov

Copper(II) ions are also known to readily coordinate with imidazole derivatives, often resulting in square planar or distorted octahedral geometries. nih.govresearchgate.net The coordination of multiple imidazole ligands to a single copper center is common. nih.gov Ruthenium(II) complexes with imidazole-containing ligands are of particular interest due to their potential applications in catalysis and medicine. sci-hub.senih.govacs.org These complexes often adopt a "piano-stool" geometry, where the imidazole ligand occupies one of the coordination sites of the ruthenium center. sci-hub.se The coordination of the imidazole nitrogen to the metal center is a key feature in the assembly of these supramolecular structures.

Role of the Ethynyl Group in π-Coordination and Supramolecular Assembly

The ethynyl group can also play a crucial role in forming extended networks through various non-covalent interactions. For example, the terminal hydrogen of the ethynyl group can act as a hydrogen bond donor, interacting with suitable acceptors on adjacent molecules. Furthermore, the linear and rigid nature of the ethynyl group can be exploited to create specific and predictable supramolecular architectures. In the context of crystal engineering, ethynyl-substituted ligands are often used to build porous frameworks and materials with interesting host-guest properties.

Chelation and Bridging Capabilities

While this compound itself is a monodentate ligand through its primary nitrogen donor, its potential for chelation can be realized through functionalization or in combination with other ligands. However, its most significant contribution to forming complex structures lies in its bridging capabilities.

After deprotonation of the N1-H proton, the resulting imidazolate anion can act as a bridging ligand, connecting two metal centers. This bridging mode is a fundamental aspect of many metal-organic frameworks (MOFs) and coordination polymers, leading to the formation of one-, two-, or three-dimensional networks. wikipedia.org The combination of the bridging imidazolate and the potential for interactions involving the ethynyl group allows for the construction of intricate and robust supramolecular assemblies. The distance and rigidity imposed by the ethynyl linker can be a powerful tool in controlling the topology and porosity of these materials.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methods for related imidazole ligands. These typically involve the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can be tuned to favor the formation of either mononuclear or polynuclear species.

Mononuclear and Polynuclear Complex Formation

The formation of mononuclear complexes is expected when a stoichiometric amount or an excess of the ligand is reacted with a metal salt, saturating the coordination sphere of the metal ion. scilit.comnih.gov For example, reacting this compound with a metal dihalide (MX₂) could yield complexes of the type [M(this compound)₂X₂]. The specific geometry of these mononuclear complexes would depend on the coordination preferences of the metal ion and the steric influence of the ligand. researchgate.net

Polynuclear complexes, including dimers, oligomers, and coordination polymers, can be synthesized by controlling the ligand-to-metal ratio or by employing conditions that favor the deprotonation of the imidazole N1-H, leading to imidazolate-bridged structures. mdpi.com The ethynyl group can further contribute to the formation of polynuclear assemblies through π-stacking or other supramolecular interactions, leading to extended networks. mdpi.com

Structural Diversity in Coordination Compounds

The combination of a versatile coordinating imidazole ring and a functional ethynyl group in this compound is expected to give rise to a rich structural diversity in its coordination compounds. mdpi.comnih.gov The ability of the imidazole to act as both a terminal and a bridging ligand, coupled with the potential for the ethynyl group to participate in π-coordination and hydrogen bonding, allows for the construction of a wide array of architectures.

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of this compound to a metal center induces significant changes in its spectroscopic properties, providing valuable insight into the nature of the metal-ligand bond. These changes are most prominently observed in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Upon complexation, the imidazole ring typically coordinates to the metal ion through the pyridine-type nitrogen atom (N3). This interaction alters the electronic distribution within the heterocyclic ring and the appended functional groups. In ¹H NMR spectroscopy, the proton signals of the imidazole ring are expected to experience a noticeable shift upon coordination with a metal ion. For instance, in related zinc(II) complexes of substituted imidazoles, the signal for the methine proton on the imidazole nucleus undergoes a downfield shift as a result of the coordination. nih.gov

Fourier-transform infrared (FT-IR) spectroscopy is a key technique for confirming the coordination mode. The spectrum of the free ligand is compared to that of the metal complex to identify shifts in vibrational frequencies. nih.gov For this compound, the most informative regions are the C≡C stretching frequency of the ethynyl group and the C-N stretching vibrations of the imidazole ring. The C≡C stretch in similar ethynyl-imidazole compounds appears around 2100 cm⁻¹, while the imidazole C-N stretch is observed near 1600 cm⁻¹. The formation of a dative covalent bond between the imidazole nitrogen and a metal ion, such as copper(II), alters the vibrational modes of the ring, which can be clearly identified in the FT-IR spectrum. researchgate.net

The table below summarizes the expected spectroscopic changes upon metal complexation.

| Spectroscopic Technique | Observed Change upon Metal Coordination |

| ¹H NMR | Chemical shifts of the imidazole ring protons are altered, often shifting downfield due to the electron-withdrawing effect of the metal center. The methyl group protons may also show a slight shift. nih.gov |

| ¹³C NMR | The chemical shifts of the imidazole ring carbons, particularly those adjacent to the coordinating nitrogen atom (C2 and C4), are expected to change. The ethynyl carbon signals (typically δ 80–90 ppm in related ligands) may also be affected. |

| FT-IR | A noticeable shift in the stretching frequency of the C-N bonds within the imidazole ring (~1600 cm⁻¹) provides direct evidence of coordination. The C≡C stretching vibration (~2100 cm⁻¹) may also shift, depending on the extent of electronic interaction with the metal center. |

Applications of this compound Metal Complexes

The unique bifunctional nature of this compound, featuring a nitrogen-donor site within the imidazole ring and a reactive ethynyl group, makes its metal complexes promising candidates for a variety of applications. These range from catalysis to the development of advanced functional materials.

Catalytic Applications in Organic Transformations

Metal complexes containing imidazole-based ligands are recognized for their catalytic activity in a range of organic transformations. beilstein-journals.org For example, metal(II) complexes with 1H-imidazole have demonstrated promising results in the catalytic oxidation of styrene. nih.gov Similarly, copper-based metal-organic frameworks (MOFs) incorporating imidazole functionalities have been employed as efficient catalysts in multicomponent reactions. beilstein-journals.org

While specific catalytic studies on this compound complexes are not extensively documented, their structural features suggest significant potential. The imidazole moiety can anchor the catalytic metal center, while the ethynyl group can be used to tune the steric and electronic properties of the catalyst or to immobilize the complex on a support. Chiral-at-metal complexes, which can be designed with imidazole ligands, are particularly valuable in asymmetric synthesis. rsc.org The development of catalysts based on this compound could lead to novel, efficient systems for reactions such as oxidations, C-C coupling reactions, and cycloadditions. For instance, silver-catalyzed reactions are known to facilitate complex organic syntheses like the formation of isoquinolone derivatives. acs.org

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Imidazole and its derivatives are excellent building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers due to the directional coordination of the N-donor atoms. rsc.orgnih.gov The ligand this compound is a particularly interesting candidate for this purpose. It can act as a monodentate ligand through its imidazole nitrogen, while the ethynyl group remains available for post-synthetic modification or for forming secondary interactions, such as π-stacking, which can influence the final supramolecular architecture.

The assembly of mixed-ligand systems, combining imidazole derivatives with other linkers like carboxylates, has proven to be an effective strategy for creating CPs and MOFs with diverse structures and properties. nih.govrsc.org For instance, a coordination polymer of strontium(II) has been synthesized using a related ligand, 2-methyl-1H-imidazole-4,5-dicarboxylate, resulting in a two-dimensional layered network. researchgate.net The structural versatility of imidazole ligands allows for the formation of frameworks with varied dimensionality and topology, from 2D layers to complex 3D interpenetrating networks. nih.govrsc.org The ethynyl functionality of this compound offers a tool for engineering the pore environment and properties of the resulting MOFs.

| Imidazole-based Ligand | Metal Ion(s) | Resulting Framework Dimensionality/Topology | Reference |

| 1,4-di(1H-imidazol-4-yl)benzene | Cu(II) | 3D binodal 4-connected (6⁵·8)-CdSO₄ topology | nih.gov |

| 1,4-di(1H-imidazol-4-yl)benzene | Co(II), Zn(II) | 2D layer with (4, 4) sql topology | nih.gov |

| 2-(2-pyridyl)imidazole derivatives | Zn(II), Cd(II) | 2D supramolecular sheet to 3D framework | rsc.org |

| 2-methyl-1H-imidazole-4,5-dicarboxylate | Sr(II) | 2D layer molecular network | researchgate.net |

| Imidazole-functionalized dicarboxylate | Cd(II) | 2D Metal-Organic Framework (HBU-169) | nih.gov |

Luminescent and Optoelectronic Properties of Complexes

Metal complexes incorporating imidazole-based ligands frequently exhibit interesting photoluminescent properties, making them suitable for applications in optoelectronic devices and as luminescent materials. nih.govresearchgate.net The unique properties of these complexes include excellent electrochemical and photoluminescent behavior, high thermal stability, and the ease with which the ligand structure can be modified. nih.gov

Complexes formed with d¹⁰ metal ions, such as Zn(II) and Cd(II), are particularly promising as photoactive materials. nih.gov For example, zinc(II) complexes with imidazole derivatives have been shown to be efficient fluorescent materials, emitting light from the violet to cyan regions. nih.gov A coordination polymer of Sr(II) with a 2-methyl-imidazole dicarboxylate ligand also displayed intense fluorescence in the solid state. researchgate.net The introduction of an extended π-system, such as the ethynyl group in this compound, can significantly influence the photophysical properties. Ruthenium(II) complexes bearing extended imidazophenanthroline ligands, synthesized via Sonogashira coupling involving ethynyl groups, have been shown to be highly luminescent and useful for applications like live cell imaging. rsc.org The combination of the imidazole core, the ethynyl functionality, and a suitable metal center in complexes of this compound is expected to yield materials with tunable luminescent and optoelectronic characteristics.

| Metal Complex System | Emission Characteristics | Potential Application | Reference |

| Zinc(II) complexes with 4-phenyl-1-octyl-1H-imidazole derivatives | Violet to cyan luminescence in the solid state; UV-A emission in solution | Optoelectronic materials | nih.gov |

| Zinc(II) complex with 1-(biphenyl-4-yl)-1H-imidazole | Solid-state emission band centered at 350 nm | Photoactive materials | nih.gov |

| Strontium(II) polymer with 2-methyl-1H-imidazole-4,5-dicarboxylate | Intense fluorescent emission in the solid state at room temperature | Luminescent materials | researchgate.net |

| Ruthenium(II)-p-cymene complexes with phenylethynyl-imidazophenanthroline ligands | Luminescent probes for live cell imaging | Bio-imaging | rsc.org |

Sensing Applications

The ability of the imidazole moiety to coordinate selectively with various metal ions and other analytes makes its derivatives, and the metal complexes derived from them, excellent candidates for chemical sensors. researchgate.net Luminescent MOFs and coordination polymers based on imidazole ligands are particularly attractive for sensing applications, as the binding of an analyte can induce a measurable change in the fluorescence emission (either quenching or enhancement). nih.gov

For example, imidazole-derived fluorescent sensors have been successfully developed for the sensitive and selective detection of copper(II) ions in aqueous solutions. researchgate.net Furthermore, an advanced imidazole-functionalized 2D cadmium-MOF has been reported as a dual-mode (fluorescent and colorimetric) sensor for the rapid detection of pesticide residues in food samples. nih.gov The porosity and high surface area of MOFs can be exploited for the detection of volatile organic compounds. A UiO-66-NH₂ MOF, for instance, has shown high sensitivity for detecting nerve agent simulants at parts-per-billion (ppb) levels by monitoring changes in its work function. researchgate.net Given these precedents, metal complexes and MOFs constructed from this compound could be designed as highly selective and sensitive sensors for various environmental pollutants, metal ions, or biologically important molecules.

Investigations into Molecular Interactions and Biological Activities Excluding Clinical Data

In Vitro Biological Activity Studies

No published research detailing the in vitro biological activity of 4-ethynyl-2-methyl-1H-imidazole was found.

Mechanisms of Antimicrobial Action at the Molecular Level

There are no available scientific reports or data concerning the mechanisms of antimicrobial action of this compound at the molecular level.

Antiproliferative Effects on Cancer Cell Lines (In Vitro)

Investigations into the antiproliferative effects of this compound on cancer cell lines in vitro have not been reported in the accessible scientific literature. Consequently, no data tables of its activity against various cancer cell lines can be provided.

Antiviral Activity in Cell Culture Models

There is no available data from studies on the antiviral activity of this compound in any cell culture models.

Molecular Mechanisms of Action

The molecular mechanisms of action for this compound remain uninvestigated in the available scientific literature.

Identification of Protein and Enzyme Targets

No studies have been published that identify specific protein or enzyme targets for this compound.

Analysis of Receptor Binding and Modulatory Effects

There are no available reports on the analysis of receptor binding or any modulatory effects associated with this compound.

Role of Ethynyl (B1212043) and Imidazole (B134444) Moieties in Molecular Recognition

The chemical architecture of this compound confers upon it specific properties that govern its interactions with biological macromolecules. The ethynyl group and the imidazole ring are key players in this molecular recognition process.

The ethynyl group , with its triple bond, creates a region of high electron density, making it capable of participating in several types of non-covalent interactions. A significant interaction is the π-π stacking with aromatic residues of proteins. This interaction is crucial for the stable binding of the molecule to its target. The linear and rigid nature of the ethynyl group also provides a defined orientation within a binding pocket. Furthermore, the ethynyl moiety can extend the π-electron system of the molecule, which can enhance π–π interactions with biological targets like G-quadruplexes. nih.gov

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govdrugbank.com This ring system is a versatile hydrogen bond donor and acceptor, allowing for specific interactions with amino acid residues in a protein's active site. One of the most significant roles of the imidazole ring is its ability to coordinate with metal ions. wikipedia.org The lone pair of electrons on the imine nitrogen atom can form coordinate bonds with transition metals such as zinc, copper, and iron, which are often found as cofactors in enzymes. wikipedia.org This coordination can be a critical factor in the inhibition or modulation of metalloenzyme activity. The imidazole ring itself can also engage in π-π stacking interactions with aromatic amino acids. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies on Derivatives

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of drug discovery. For derivatives of this compound, SAR studies provide valuable insights into optimizing its therapeutic potential.

Impact of Substituent Modifications on Biological Efficacy

Modifying the substituents on the imidazole ring or the ethynyl group can have a profound impact on biological efficacy. For instance, the introduction of different groups at various positions can alter the electronic properties, lipophilicity, and steric profile of the molecule.

Studies on related imidazole-containing compounds have shown that the nature of the substituent on the imidazole ring can significantly influence activity. For example, in a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, replacing the methyl group on the carbon bridge with other functionalities like hydrogen, hydroxyl, or methoxy (B1213986) groups altered the potency and selectivity for adrenergic receptors. nih.gov Specifically, the desmethyl analog retained a high degree of selectivity, indicating that even small modifications can have a significant impact. nih.gov

In other imidazole derivatives, the introduction of a methyl group on the imidazole ring was found to decrease antitumor activity, possibly by distorting the planar structure of the imidazole and affecting its interaction with DNA. nih.gov Conversely, modifications to the imidazole structure have been shown to enhance antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.

The following table summarizes the impact of substituent modifications on the biological efficacy of related imidazole derivatives:

| Parent Compound/Derivative | Modification | Impact on Biological Efficacy | Reference |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | Replacement of methyl group with hydrogen (desmethyl analog) | Retained high α2/α1-selectivity | nih.gov |

| Biphenyl and imidazole phosphorus Ru (II) complex | Introduction of a methyl group on the imidazole ring | Reduced antitumor activity | nih.gov |

| Imidazole derivative | Modifications to the imidazole structure | Enhanced antibacterial efficacy |

Rational Design for Enhanced Molecular Interactions

The insights gained from SAR studies are instrumental in the rational design of new derivatives with improved molecular interactions and, consequently, enhanced biological activity. The goal is to optimize the binding of the ligand to its target protein.

For instance, understanding that the ethynyl group participates in π-π stacking allows for the design of derivatives where this interaction is strengthened. This could involve modifying the aromatic system to which the ethynyl group is attached to improve the overlap with the aromatic residues in the binding site.

Similarly, recognizing the metal-coordinating ability of the imidazole ring allows for the design of potent metalloenzyme inhibitors. The position and nature of substituents on the imidazole ring can be fine-tuned to optimize the geometry of the metal complex, leading to tighter binding.

The design of new G-quadruplex ligands based on a triimidazo triazine scaffold has incorporated ethynyl moieties to extend the π-electron system, aiming for better π–π stacking with the G-quartets and improved stabilization of the G-quadruplex structure. nih.gov

Computational Approaches to Molecular Interactions

Computational methods have become indispensable tools in modern drug discovery, providing a virtual window into the intricate world of molecular interactions. For this compound and its derivatives, these approaches offer a way to predict and analyze their binding to biological targets.

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. dergipark.org.tr In the context of drug design, it is used to predict the binding mode and affinity of a ligand to a protein's active site.

For imidazole-containing compounds, docking studies have been successfully employed to understand their interaction with various protein targets. For example, docking simulations of imidazole-based inhibitors with indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, have shown that the imidazole nitrogen coordinates with the iron in the heme group. nih.gov These simulations can also reveal key hydrophobic and hydrogen bonding interactions with surrounding amino acid residues. nih.gov

In a study on imidazolo-triazole hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors, molecular docking was used to predict the binding energies and interaction patterns with the HDAC2 receptor. ajchem-a.com The results from such simulations can guide the synthesis of more potent inhibitors.

The table below shows examples of docking scores for imidazole derivatives against a specific target:

| Compound | Target | Docking Score (kcal/mol) | Reference |

| Imidazolo-triazole hydroxamic acid derivative F1 | HDAC2 (4LXZ) | -8.6 | ajchem-a.com |

| Imidazolo-triazole hydroxamic acid derivative F2 | HDAC2 (4LXZ) | -8.5 | ajchem-a.com |

| Imidazolo-triazole hydroxamic acid derivative F3 | HDAC2 (4LXZ) | -8.6 | ajchem-a.com |

| Imidazolo-triazole hydroxamic acid derivative F4 | HDAC2 (4LXZ) | -8.7 | ajchem-a.com |

| Vorinostat (standard) | HDAC2 (4LXZ) | -7.2 | ajchem-a.com |

Molecular Dynamics Simulations of Biological Systems

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the predicted binding mode and the conformational changes that may occur in both the ligand and the protein upon binding.

MD simulations of imidazole-based inhibitors in complex with their target proteins can provide crucial information about the stability of the key interactions identified in docking studies. nih.govajchem-a.com For instance, an MD simulation can confirm whether the coordination bond between the imidazole nitrogen and a metal ion is maintained throughout the simulation. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the complex and the flexibility of different parts of the protein, respectively. dergipark.org.trajchem-a.com

In a study of imidazolo-triazole hydroxamic acid derivatives, MD simulations were performed to evaluate the stability of the ligand-HDAC2 complexes. ajchem-a.com The analysis of RMSD, RMSF, and the number of hydrogen bonds over the simulation time provided insights into the dynamic behavior of the complexes. ajchem-a.com

Applications in Advanced Materials Science

Integration into Functional Polymers

The presence of the ethynyl (B1212043) group makes 4-ethynyl-2-methyl-1H-imidazole a prime candidate for incorporation into polymer chains, potentially leading to materials with tailored electronic and optical properties.

Synthesis of Conductive Polymers

Conductive polymers are organic materials that possess electrical conductivity, and their synthesis often involves the creation of extended π-conjugated systems. The ethynyl and imidazole (B134444) moieties of this compound can contribute to the formation of such systems.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Potential Role of this compound | Expected Polymer Characteristics |

| Oxidative Polymerization | Monomer that can be coupled through its ethynyl group and imidazole ring. | Conjugated backbone leading to electrical conductivity. |

| Sonogashira Coupling | Co-monomer with dihaloarenes to create alternating copolymers. | Tunable bandgap and optoelectronic properties. |

| "Click" Chemistry | Monomer for copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization. | Formation of triazole-containing polymers with specific functionalities. |

Development of Optoelectronic Polymers

Optoelectronic polymers are materials that can convert optical signals into electrical signals, or vice versa, and are crucial for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer chains could lead to materials with interesting optoelectronic properties. The extended conjugation provided by the polymerization of the ethynyl group can lower the bandgap of the resulting polymer, enabling it to absorb and emit light at different wavelengths. The imidazole moiety can also play a role in charge transport and device stability.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. The imidazole ring in this compound is capable of forming hydrogen bonds and coordinating with metal ions, making it an excellent candidate for use in supramolecular chemistry.

Formation of Organized Architectures

The self-assembly of this compound could lead to the formation of various organized architectures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. These structures are held together by a combination of hydrogen bonding between the imidazole N-H and other acceptor groups, as well as π-π stacking interactions between the imidazole rings. The ethynyl group can also participate in specific interactions, further directing the self-assembly process.

Non-Covalent Interactions in Material Design

The design of new materials increasingly relies on the precise control of non-covalent interactions. The imidazole group is a versatile tool in this regard, as it can act as both a hydrogen bond donor and acceptor. This allows for the programmed assembly of molecules into desired architectures. The interplay of hydrogen bonding, π-π stacking, and potential metal coordination with the imidazole ring of this compound would be a key factor in the design of novel supramolecular materials.

Design of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities. rsc.orggoogle.com These materials can be broadly classified into two categories: Class I, where the organic and inorganic components are linked by weak interactions like van der Waals forces or hydrogen bonds, and Class II, where they are connected by strong covalent bonds. rsc.org

The imidazole and ethynyl functionalities of this compound make it a suitable organic building block for the creation of hybrid materials. The imidazole nitrogen can coordinate to metal centers, forming metal-organic frameworks (MOFs) or other coordination polymers. The ethynyl group can be used to further functionalize the material or to create covalent linkages with an inorganic matrix. For example, imidazole-containing ligands have been successfully used to construct cationic MOFs for applications such as wastewater treatment.

Table 2: Potential Roles of this compound in Hybrid Materials

| Hybrid Material Type | Potential Role of the Compound | Example of Potential Application |

| Metal-Organic Frameworks (MOFs) | As an organic linker, with the imidazole coordinating to metal ions. | Gas storage, catalysis, sensing. |

| Functionalized Nanoparticles | As a surface modifier for inorganic nanoparticles (e.g., silica (B1680970), gold). | Targeted drug delivery, bio-imaging. |

| Hybrid Polymer Composites | As a monomer or cross-linker in a polymer matrix containing inorganic fillers. | Enhanced mechanical or electronic properties. |

Role as Linkers in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures formed from the self-assembly of organic building blocks. The properties of COFs are directly influenced by the geometry and functionality of their constituent linkers. The bifunctional nature of this compound, containing a polymerizable ethynyl group and a coordinating imidazole ring, theoretically makes it a candidate for inclusion in COF synthesis.

However, a comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing the use of this compound as a linker in the synthesis of Covalent Organic Frameworks. While the broader class of imidazole derivatives and other ethynyl-functionalized molecules have been investigated for this purpose, specific studies on this particular compound are not presently available. For instance, research has been conducted on imidazole-linked COFs for applications such as electrocatalysis, demonstrating the utility of the imidazole moiety in creating stable and functional frameworks. nih.govrsc.org Similarly, other ethynyl-imidazole isomers, such as 2-ethynyl-1H-imidazole, have been utilized in the post-synthetic modification of COFs to introduce functional groups that can enhance catalytic activity. nih.gov

The potential of this compound as a COF linker remains a subject for future investigation. The presence of the methyl group at the 2-position and the ethynyl group at the 4-position of the imidazole ring would likely influence the steric and electronic properties of the resulting framework, potentially leading to COFs with novel topologies and functionalities.

| Parameter | Finding for this compound | Context from Related Compounds |

| Use as a primary COF linker | No specific research found. | Imidazole-based linkers are used to construct robust COFs. nih.govrsc.org |

| Use in post-synthetic modification of COFs | No specific research found. | 2-ethynyl-1H-imidazole has been used for post-synthetic modification. nih.gov |

| Resulting COF Properties | Not applicable due to lack of data. | Imidazole-containing COFs exhibit high chemical stability and catalytic activity. rsc.orgnih.gov |

Integration into Polymeric Sensor Platforms

The development of highly sensitive and selective chemical sensors is a critical area of research. Polymeric sensor platforms often rely on the incorporation of specific recognition units that can interact with target analytes, leading to a measurable signal. The imidazole ring in this compound can act as a hydrogen bond donor/acceptor and a metal coordinating site, while the ethynyl group provides a versatile handle for polymerization or for "click" chemistry reactions to attach it to a polymer backbone.

Despite these promising structural features, there is a lack of specific research on the integration of this compound into polymeric sensor platforms. The broader family of imidazole-containing polymers has been explored for various sensing applications, leveraging the imidazole's ability to interact with a range of chemical species. For instance, molecularly imprinted polymers (MIPs) are a class of synthetic polymers with recognition cavities for specific target molecules, and they represent a versatile platform for sensor development. mdpi.com The unique electronic and structural characteristics of this compound could theoretically be harnessed to create highly selective recognition sites within a polymer matrix for detecting specific organic compounds.

Future research could explore the polymerization of this compound or its incorporation as a functional monomer in copolymerization reactions to create novel sensor materials. The specific substitution pattern of this molecule could lead to polymers with unique sensing capabilities that differ from those of other imidazole-based polymers.

| Application Area | Research Findings for this compound | Insights from Related Research |

| Functional Monomer in Sensor Polymers | No specific studies identified. | Imidazole derivatives are known to be valuable in medicinal chemistry and materials science. |

| Recognition Element in Molecularly Imprinted Polymers | No specific research found. | MIP-based colorimetric sensors are a growing field for the detection of organic compounds. mdpi.com |

| Sensing Mechanism | Not applicable. | The imidazole moiety can participate in hydrogen bonding and metal coordination for analyte detection. |

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of substituted imidazoles has a rich history, with established methods like the Radziszewski and van Leusen reactions forming the bedrock of current approaches. mdpi.commdpi.com However, significant challenges and opportunities remain, particularly in achieving regiocontrolled synthesis and improving sustainability. rsc.org Future research should focus on developing novel, efficient, and environmentally benign methods for synthesizing 4-ethynyl-2-methyl-1H-imidazole.

Key research objectives include:

Green Chemistry Approaches: Investigation into catalysts and reaction conditions that minimize waste and energy consumption is paramount. The use of biomass byproducts, such as furan-2-carbaldehyde in Radziszewski-type reactions, provides a template for developing more sustainable routes. mdpi.com Similarly, exploring ultrasound-assisted synthesis could significantly reduce reaction times and improve yields over conventional methods. researchgate.net

Catalyst Development: While various catalysts, including L-proline, ZrCl4, and silver nanoparticles, have been employed for synthesizing trisubstituted imidazoles, their efficacy for producing specific isomers like this compound needs to be systematically evaluated. researchgate.net

Flow Chemistry: Continuous flow synthesis methodologies should be explored to enable safer, more scalable, and highly controlled production of the target compound.

Use of Novel Reagents: The application of calcium carbide as a green, inexpensive, and readily available source of acetylene could be a transformative approach for introducing the ethynyl (B1212043) group, potentially simplifying the synthetic pathway. researchgate.net

Table 1: Potential Synthetic Methodologies for Future Exploration

| Methodology | Potential Advantages | Key Research Challenge |

|---|---|---|

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, reduced use of hazardous solvents. researchgate.net | Optimization of sonochemical parameters for the specific target molecule. |

| Biomass-Derived Precursors | Increased sustainability, use of renewable feedstocks. mdpi.com | Identifying suitable biomass-derived starting materials for the 2-methyl-4-ethynyl substitution pattern. |

| Novel Catalysis (e.g., AgNPs) | High efficiency, simple and environmentally benign process. researchgate.net | Ensuring catalyst stability and preventing leaching; achieving high regioselectivity. |

| Calcium Carbide as Alkyne Source | Inexpensive, abundant, and easy-to-handle solid alkyne source. researchgate.net | Adapting reaction conditions to control the insertion of the ethynyl moiety at the C4 position. |

Deeper Mechanistic Understanding of Chemical Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing its production and predicting its behavior in various applications. The imidazole (B134444) ring is amphoteric, susceptible to both electrophilic and nucleophilic attack, and its reactivity is influenced by its substituents.

Future mechanistic studies should address:

Computational Modeling: Quantum chemical calculations can elucidate reaction pathways, predict the stability of intermediates, and explain the regioselectivity observed in synthetic reactions. Theoretical studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals serve as an example of how computational methods can reveal complex, branched reaction mechanisms. rsc.org

Kinetic Studies: Experimental kinetic analysis of synthetic routes will help identify rate-determining steps and optimize reaction conditions for maximizing yield and purity.

Reactivity of the Ethynyl Group: The ethynyl group is a versatile functional handle for reactions such as "click" chemistry, cycloadditions, and metal-catalyzed cross-couplings. Mechanistic investigations into these transformations will be essential for its use as a building block in more complex molecular architectures. nih.gov

Electrocatalytic Behavior: Given that some imidazole derivatives are studied for electrocatalytic acetylene semi-hydrogenation, research into the electrochemical properties of this compound could reveal novel catalytic activities. researchgate.net

Advancements in Spectroscopic Characterization Techniques

While standard spectroscopic methods like 1D NMR (¹H, ¹³C), IR, and mass spectrometry are indispensable for routine characterization, a deeper and more unambiguous structural elucidation of this compound and its derivatives requires more advanced techniques. jchemrev.comderpharmachemica.com Research has shown that even for simpler imidazole derivatives, chemical shifts can be misassigned, necessitating a more detailed analysis. mdpi.com

Future work should incorporate: